AG 555

Description

The exact mass of the compound Tyrphostin this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

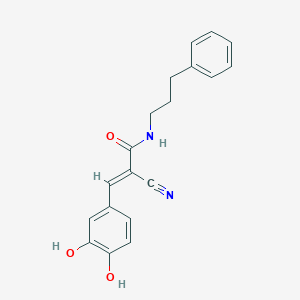

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AG 555: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it competitively acts at the ATP binding site of the EGFR kinase domain. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: EGFR Inhibition

This compound exerts its primary effect through the direct inhibition of EGFR's intrinsic tyrosine kinase activity. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against EGFR and other related kinases, highlighting its selectivity.

| Target Kinase | IC50 Value (µM) | Cell Line/Assay Condition | Reference |

| EGFR | 0.7 | Cell-free assay | [4][5] |

| ErbB2 (HER2) | 35 | Cell-free assay | [4] |

| Insulin Receptor Kinase | >100 | Cell-free assay | [3] |

| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | 10.8 | Cell-free assay | [4] |

Downstream Cellular Effects of this compound

The inhibition of EGFR by this compound triggers a cascade of downstream cellular events, primarily impacting cell cycle progression and stress-activated signaling pathways.

Cell Cycle Arrest at G1/S Phase

A significant consequence of EGFR inhibition by this compound is the induction of cell cycle arrest at the G1 to S phase transition.[1][6] This is primarily achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation.[1][6] Cdk2, in complex with Cyclin E, is essential for the phosphorylation of proteins that drive the cell into the DNA synthesis (S) phase. This compound treatment leads to a block in this process, thereby halting cell proliferation.[1][6]

Activation of the MAP Kinase Pathway

Interestingly, while inhibiting the primary EGFR signaling axis, this compound has been shown to activate the Mitogen-Activated Protein (MAP) kinase pathway, specifically the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase pathways.[2][7] This activation is considered a cellular stress response to the inhibition of EGFR signaling. The phosphorylation of JNK and p38 can lead to various cellular outcomes, including apoptosis and the regulation of gene expression.[2]

Signaling Pathway Diagrams

To visually represent the molecular interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

Tyrphostin AG 555: A Technical Guide to its Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 555 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of Tyrphostin this compound, detailing its chemical properties, mechanism of action, and its effects on cellular processes such as cell cycle progression and viral replication. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways influenced by this compound.

Chemical Properties

| Property | Value |

| Chemical Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide |

| Synonyms | Tyrphostin B46, AG-555 |

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 133550-34-2 |

| Appearance | Powder |

| Solubility | DMSO (≥ 100 mg/mL) |

Mechanism of Action

Tyrphostin this compound primarily functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Beyond its effects on EGFR, Tyrphostin this compound has been shown to indirectly inhibit Cyclin-Dependent Kinase 2 (Cdk2) activation, a key regulator of the G1/S phase transition in the cell cycle.[1][2] This dual-faceted inhibition contributes to its efficacy in arresting cell proliferation.

Furthermore, Tyrphostin this compound has demonstrated the ability to selectively suppress Bovine Papillomavirus type 1 (BPV-1) transcription.[3] This is achieved through the activation of the MAP kinase pathway, leading to the binding of phosphorylated Jun/ATF-2 to a specific regulatory sequence within the viral genome.[3]

Quantitative Data

The inhibitory activity of Tyrphostin this compound has been quantified across various cellular contexts. The following table summarizes key IC₅₀ values.

| Target/Process | Cell Line/System | IC₅₀ Value | Reference |

| EGFR Kinase Activity | Cell-free assay | 0.7 µM | [3] |

| ErbB2/neu Kinase Activity | Cell-free assay | 35 µM | [3] |

| Cell Growth | HPV16-immortalized keratinocytes | 6.4 µM | [3] |

| Cell Proliferation | A-498, Caki-1, Caki-2 renal carcinoma cells | 3 - 16 µM | [3] |

| Cell Proliferation | RT4, J82, T24 transitional carcinoma cells | 3 - 16 µM | [3] |

Signaling Pathways

The inhibitory effects of Tyrphostin this compound on cellular signaling are multifaceted, primarily revolving around the EGFR and cell cycle regulatory pathways.

The diagram above illustrates the canonical EGFR signaling pathway leading to cell proliferation. Tyrphostin this compound acts as an inhibitor at two key points: directly on EGFR autophosphorylation and on the activation of the Cdk2/Cyclin E complex, which is crucial for the G1 to S phase transition in the cell cycle.

This workflow demonstrates how Tyrphostin this compound selectively inhibits Bovine Papillomavirus (BPV-1) transcription. It activates the MAP kinase pathway, leading to the phosphorylation of Jun/ATF-2. This phosphorylated complex then binds to the viral DNA, shifting the function of the viral E2 protein towards repression, thereby suppressing viral transcription.[3]

Experimental Protocols

Cell Proliferation Assay (General Protocol)

This protocol is a general guideline for assessing the anti-proliferative effects of Tyrphostin this compound on adherent cancer cell lines.

Materials:

-

Target cancer cell line (e.g., A-498, Caki-1, RT4)

-

Complete growth medium (specific to the cell line)

-

Tyrphostin this compound (stock solution in DMSO)

-

96-well microplates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Tyrphostin this compound in complete growth medium from a concentrated stock solution. A typical final concentration range is 1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest Tyrphostin this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tyrphostin this compound.

-

Incubate for 48-72 hours.

-

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting cell viability against the log of the Tyrphostin this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV) Replication

This protocol outlines the key steps to assess the antiviral activity of Tyrphostin this compound against Mo-MuLV in chronically infected NIH/3T3 cells.[4][5]

Materials:

-

NIH/3T3-Mo-MuLV chronically infected cells

-

Complete growth medium (DMEM with 10% FBS)

-

Tyrphostin this compound (100 µM in DMSO)

-

Reagents for RNA extraction

-

Reagents for RT-qPCR

-

Primers and probes for Mo-MuLV gag gene and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment:

-

Seed NIH/3T3-Mo-MuLV cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 100 µM Tyrphostin this compound or a vehicle control (DMSO) for 24-48 hours.

-

-

RNA Extraction:

-

After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers and a probe specific for the Mo-MuLV gag gene to quantify the viral RNA levels.

-

In a separate reaction, amplify a housekeeping gene (e.g., GAPDH) to normalize the data.

-

Use the 2-ΔΔCt method to calculate the relative fold change in viral RNA expression in Tyrphostin this compound-treated cells compared to the vehicle control.

-

-

Analysis of Viral Protein Synthesis (Western Blot):

-

Lyse treated and control cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for a Mo-MuLV protein (e.g., p30 Gag).

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the viral protein levels to a loading control (e.g., β-actin).

-

Conclusion

Tyrphostin this compound is a valuable research tool for investigating EGFR-dependent signaling and its role in cell proliferation and disease. Its multifaceted mechanism of action, encompassing the inhibition of both a key receptor tyrosine kinase and a critical cell cycle regulator, makes it a compound of interest for further studies in oncology and virology. The provided data and protocols serve as a foundational guide for researchers and drug development professionals exploring the therapeutic potential of Tyrphostin this compound.

References

- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

AG 555: An In-Depth Technical Guide to its EGFR Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin B46, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and for the study of signal transduction pathways. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against EGFR and other kinases. The information herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential and its application as a specific molecular probe.

Core Selectivity Profile of this compound

This compound demonstrates potent and selective inhibition of EGFR. The available data on its inhibitory concentration (IC50) against various kinases are summarized below.

| Target Kinase | IC50 | Selectivity vs. EGFR | Reference |

| EGFR | 0.7 µM | - | [1] |

| ErbB2 (HER2) | 35 µM | 50-fold | |

| Insulin Receptor | >100 µM | >140-fold |

Note: A comprehensive, broad-panel kinome scan for this compound is not publicly available at the time of this publication. The selectivity profile is based on published data for a limited number of kinases.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by competing with ATP for the binding site on the EGFR kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for cell proliferation, survival, and differentiation.

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the EGFR signaling cascade and the point of intervention by this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay for IC50 Determination (Radiometric)

This protocol describes a generic radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

Peptide or protein substrate specific for the kinase

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

-

96-well plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase reaction buffer

-

Diluted this compound or DMSO (for control)

-

Substrate

-

Purified kinase

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a radiometric in vitro kinase assay.

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (for vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Caption: Workflow for a cell proliferation inhibition (MTT) assay.

Conclusion

This compound is a valuable research tool characterized by its potent and selective inhibition of the EGFR tyrosine kinase. Its utility in studying EGFR-dependent signaling and its potential as a lead compound for anticancer therapies are well-documented. While the currently available data clearly establishes its selectivity for EGFR over closely related kinases like ErbB2, a comprehensive kinome-wide selectivity profile would further enhance its characterization and inform its application in complex biological systems. The experimental protocols provided in this guide offer a foundation for the further investigation and validation of this compound's inhibitory activities.

References

Downstream Signaling Pathways of AG 555: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 555, also known as Tyrphostin B46, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and relevant experimental data. The information is intended to support further research and drug development efforts centered on this compound.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][4] Beyond its well-established role as an EGFR inhibitor, this compound has been reported to exhibit other bioactivities, including the inhibition of ErbB2 (HER2) with lower potency, direct interaction with topoisomerase I to prevent DNA relaxation, and inhibition of retroviral replication.[1][2][4][5]

Core Downstream Signaling Pathways

The inhibitory action of this compound on EGFR leads to the modulation of several critical downstream signaling pathways that govern cell proliferation, survival, and differentiation.

Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway

Upon activation, EGFR recruits adaptor proteins such as Grb2 and Sos, which in turn activate Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK (MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell proliferation. This compound, by blocking the initial EGFR activation, effectively suppresses this entire pathway. One study has shown that Tyrphostin this compound can selectively suppress Bovine Papillomavirus (BPV-1) transcription through the MAP kinase pathway.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Biological Activity of AG 555 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a compound of interest in cancer research due to its inhibitory effects on key signaling pathways that drive oncogenesis. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Core Mechanism of Action: EGFR Inhibition

This compound primarily functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP for its binding site on the receptor, this compound effectively blocks EGFR autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on various cancer cell lines and kinases.

Table 1: Inhibitory Concentration (IC50) of this compound against Tyrosine Kinases

| Target Kinase | IC50 Value | Reference |

| EGFR | 0.7 µM | [1] |

| ErbB2 (HER2) | 35 µM | [1] |

Table 2: Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HER 14 | Not Specified | 2.5 µM (EGF-dependent growth) | [1] |

| Psoriatic Keratinocytes | Skin | Effective at 1-50 µM | [1] |

| HPV16-immortalized cells | Cervical | 6.4 µM | [2] |

Key Biological Effects of this compound in Cancer Cells

Cell Cycle Arrest at the G1-S Transition

A primary consequence of EGFR inhibition by this compound is the induction of cell cycle arrest, predominantly at the G1 to S phase transition. This prevents cancer cells from replicating their DNA and proceeding with cell division. Mechanistically, this is achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation, a key regulator of the G1/S checkpoint. The growth arrest induced by this compound has been observed to be sustained even after the removal of the compound in some cell lines.[2][3]

Modulation of the MAP Kinase Pathway

This compound treatment leads to the activation of the Mitogen-Activated Protein (MAP) kinase signaling pathway, specifically enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[2] The sustained activation of these stress-activated protein kinases is often associated with the induction of apoptosis.

Induction of Apoptosis

While specific quantitative data on this compound-induced apoptosis is limited, its mechanism of action, including EGFR inhibition and activation of JNK/p38 pathways, strongly suggests the induction of programmed cell death. Apoptosis is a critical mechanism for eliminating cancer cells and is a desired outcome for many anti-cancer therapies. Key markers of apoptosis include the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows for essential experimental protocols.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-JNK, total JNK, p-p38, total p38, Cyclin D1, Cdk4, Cdk2, Bax, Bcl-2, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-cancer potential primarily through the inhibition of EGFR tyrosine kinase activity. This leads to a cascade of downstream effects including G1-S phase cell cycle arrest via blockage of Cdk2 activation and the induction of apoptosis, likely mediated by the activation of the JNK and p38 MAP kinase pathways. While further research is needed to fully elucidate the quantitative aspects of its biological activity across a broader range of cancer types and to detail the intricacies of its downstream signaling, the available data and established protocols provide a solid foundation for its continued investigation as a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals to design and execute further studies on the biological activity of this compound in cancer cells.

References

The Dawn of Targeted Therapy: A Technical Guide to Tyrphostin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanism of action of tyrphostins, a pioneering class of protein tyrosine kinase (PTK) inhibitors. From their rational design to their impact on cellular signaling, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

Introduction: The Tyrosine Kinase Revolution

The discovery of tyrosine phosphorylation as a key mechanism in cellular signal transduction revolutionized our understanding of cell growth, differentiation, and oncogenesis. Protein tyrosine kinases (PTKs) emerged as critical players in these pathways, and their dysregulation was quickly linked to various proliferative diseases, most notably cancer. This realization spurred the quest for targeted therapies that could selectively inhibit the activity of these enzymes.

Tyrphostins, a family of synthetic, low-molecular-weight compounds, were among the first rationally designed PTK inhibitors.[1] Conceived as structural mimics of the tyrosine substrate, they were developed to competitively block the catalytic activity of PTKs.[2][3] The initial success of tyrphostins in selectively inhibiting PTKs without significant toxicity to normal cells validated the principle of targeted cancer therapy and paved the way for the development of a new generation of anti-cancer drugs.[4]

Mechanism of Action: Targeting the Engine of Cell Signaling

Tyrphostins exert their biological effects by inhibiting the phosphorylation of tyrosine residues on substrate proteins, a crucial step in many signal transduction cascades.[5] Their primary mechanism of action can be categorized as either ATP-competitive or substrate-competitive inhibition.[4] By binding to the active site of the kinase, they prevent the transfer of a phosphate group from ATP to the tyrosine residue of the substrate, thereby blocking the downstream signaling cascade.

The specificity of different tyrphostin analogues for various PTKs, such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the aberrant fusion protein BCR-ABL, has been a key area of research.[1][6][7] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of these inhibitors. Inhibition of these kinases can lead to the arrest of the cell cycle and the suppression of tumor cell proliferation.[5]

Key Signaling Pathways Targeted by Tyrphostin Inhibitors

The efficacy of tyrphostin inhibitors stems from their ability to modulate critical signaling pathways that are often hijacked in cancer. Below are visualizations of three major pathways targeted by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a vital regulator of cell growth, survival, and proliferation.[8] Its aberrant activation is a hallmark of many cancers. Tyrphostins were among the first inhibitors developed to target this pathway.

Caption: EGFR signaling pathway and the inhibitory action of tyrphostins.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

The PDGFR pathway plays a crucial role in angiogenesis, cell proliferation, and migration.[9][10] Its dysregulation is implicated in various cancers and fibrotic diseases.

Caption: PDGFR signaling cascade and its inhibition by tyrphostins.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[11] The development of inhibitors targeting BCR-ABL, inspired by the early work on tyrphostins, represents a landmark in targeted cancer therapy.

Caption: The BCR-ABL signaling network and its therapeutic targeting.

Quantitative Data on Tyrphostin Inhibitors

The inhibitory potency of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative tyrphostin compounds against various tyrosine kinases and in cellular proliferation assays.

| Tyrphostin | Target Kinase | IC50 (µM) | Reference |

| Tyrphostin 9 (SF 6847, RG-50872) | EGFR | 460 | [6] |

| Tyrphostin 9 (SF 6847, RG-50872) | PDGFR | 0.5 | [6] |

| AG1024 | IGF-1 Receptor | 7 | [12] |

| AG1034 | IGF-1 Receptor | - | [12] |

| AG1049 | IGF-1 Receptor | - | [12] |

| AG1557 | IGF-1 Receptor | - | [12] |

| Hydroxylated Tyrphostins | EGFR | 1-5 | [13] |

| Heteroaromatic Tyrphostins | EGFR | 56-77 | [13] |

| Tyrphostin | Cell Line | Assay | IC50 (µM) | Reference |

| AG1024 | - | MTT Assay (IGF-1 Stimulated) | 0.4 | [12] |

| AG1034 | - | MTT Assay (IGF-1 Stimulated) | 1.3 ± 0.3 | [12] |

| AG1049 | - | MTT Assay (IGF-1 Stimulated) | 4.3 ± 0.3 | [12] |

| AG1557 | - | MTT Assay (IGF-1 Stimulated) | 2 ± 0.7 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the study of tyrphostin inhibitors.

Synthesis of Tyrphostins

The synthesis of the core benzylidenemalononitrile structure of early tyrphostins typically involves the Knoevenagel condensation of an aromatic aldehyde with a malononitrile derivative.[13]

-

General Procedure:

-

An appropriate benzaldehyde derivative is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

An equimolar amount of a malononitrile derivative is added to the solution.

-

A catalytic amount of a base, such as piperidine or pyridine, is added to initiate the condensation reaction.

-

The reaction mixture is refluxed for a specified period, typically a few hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water or by evaporation of the solvent.

-

The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent system to yield the desired tyrphostin.

-

In Vitro Kinase Inhibition Assay

The ability of tyrphostins to inhibit the enzymatic activity of a specific tyrosine kinase is assessed using in vitro kinase assays.

-

General Procedure (e.g., for EGFR):

-

The purified recombinant kinase domain of the target protein (e.g., EGFR) is incubated in a reaction buffer containing a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and MgCl2.

-

The tyrphostin inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP and allowed to proceed at a specific temperature (e.g., 30°C) for a defined time.

-

The reaction is terminated by spotting the mixture onto phosphocellulose paper.

-

The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Cell Proliferation Assay

The antiproliferative effects of tyrphostins on cancer cell lines are commonly evaluated using assays that measure DNA synthesis or cell viability.

-

[³H]Thymidine Incorporation Assay:

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the tyrphostin inhibitor for a specified period (e.g., 24-72 hours).

-

[³H]Thymidine is added to each well, and the cells are incubated for an additional period to allow for its incorporation into newly synthesized DNA.

-

The cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.

-

The IC50 value for the inhibition of cell proliferation is determined from the dose-response curve.

-

Conclusion and Future Directions

The discovery and development of tyrphostin inhibitors marked a pivotal moment in the history of cancer therapy, demonstrating the feasibility of targeting specific molecular drivers of the disease. While many of the early tyrphostins have been superseded by more potent and selective inhibitors, the fundamental principles established through their study continue to guide modern drug discovery efforts. The ongoing exploration of novel tyrphostin analogues and their application in combination therapies holds promise for overcoming drug resistance and expanding the arsenal of targeted treatments for a wide range of diseases.

References

- 1. From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin 9 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

AG 555: A Technical Guide to its Cellular Effects and Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] As a member of the tyrphostin family of compounds, it exerts significant anti-proliferative and pro-apoptotic effects on various cell types, particularly those with dysregulated EGFR signaling, such as cancer cells.[2][5] This technical guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its mechanism of action, impact on signaling pathways, and available data on its cellular activity. While specific data on the direct cell permeability and uptake mechanisms of this compound are not extensively detailed in the current literature, this guide will infer potential mechanisms based on the characteristics of small molecule kinase inhibitors and will provide detailed protocols for assessing its biological effects.

Cellular Activity and Inhibitory Concentrations

This compound demonstrates potent inhibitory activity against EGFR and exhibits selectivity over other kinases. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Target | IC50 Value | Cell Line/System | Reference |

| EGFR Kinase | 0.7 µM | In vitro kinase assay | [4][6] |

| ErbB2 (HER2) | 35 µM | In vitro kinase assay | [6] |

| Insulin Receptor Kinase | >100 µM | In vitro kinase assay | [4] |

| HPV16-immortalized keratinocytes (cell growth) | 6.4 µM | Cell-based assay | [3][4] |

| Normal keratinocytes (cell growth) | 9.4 µM | Cell-based assay | [4] |

| HER 14 cells (EGF-dependent growth) | 2.5 µM | Cell-based assay | [6] |

| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | 10.8 µM | In vitro enzyme assay | [6] |

Cell Permeability and Cellular Uptake

Specific studies detailing the mechanisms of this compound transport across the cell membrane are limited. However, as a small molecule inhibitor, it is likely to enter cells through passive diffusion across the lipid bilayer. The physicochemical properties of this compound, such as its molecular weight (322.36 g/mol ) and lipophilicity, would favor this mechanism of uptake.[3]

General mechanisms for small molecule uptake include:

-

Passive Diffusion: Movement across the cell membrane driven by a concentration gradient.

-

Facilitated Diffusion: Transport mediated by membrane proteins, but still dependent on a concentration gradient.

-

Active Transport: Energy-dependent transport against a concentration gradient, which is less likely for this type of molecule unless a specific transporter is involved.

Further research is required to definitively elucidate the specific transporters or mechanisms that may contribute to the cellular uptake of this compound.

Mechanism of Action and Impact on Signaling Pathways

This compound primarily functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the initiation of downstream signaling cascades.[5]

The inhibition of EGFR by this compound has several key downstream consequences:

-

Inhibition of the MAP Kinase Pathway: this compound treatment has been shown to lead to an activation of the mitogen-activated protein kinase (MAPK) pathway, specifically enhancing the phosphorylation of JNK and p38.[3] This can contribute to growth arrest and apoptosis.

-

Blockade of Cdk2 Activation: this compound can block the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle.[1][2] This leads to cell cycle arrest at the G1/S phase.[2][3]

-

Induction of Apoptosis: By inhibiting pro-survival signals emanating from EGFR, this compound can induce programmed cell death (apoptosis) in susceptible cells.[2]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and points of inhibition by this compound.

Experimental Protocols

While specific protocols for measuring this compound uptake are not available, the following are standard methods to assess its biological activity and effects on EGFR signaling.

In Vitro Kinase Assay to Determine EGFR Inhibition

Objective: To quantify the inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (with γ-32P-ATP for radiometric assay or cold ATP for non-radiometric assays)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radiometric assays

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the EGFR kinase domain and the kinase substrate to each well.

-

Add the different concentrations of this compound to the wells. Include a control with DMSO only.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Spot the reaction mixture onto phosphocellulose paper or use another method to separate the phosphorylated substrate from the free ATP.

-

Wash the paper to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (MTT or WST-1)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT or WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 48 or 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 for cell growth inhibition.

Western Blot Analysis of EGFR Phosphorylation

Objective: To assess the effect of this compound on EGFR autophosphorylation in cells.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

EGF

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate the cells and grow them to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of EGFR phosphorylation inhibition.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Tyrphostin AG-555|AG555|EGFR inhibitor [dcchemicals.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

AG 555: An In-depth Technical Guide on its Impact on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular mechanisms through which AG 555, a member of the tyrphostin family of protein tyrosine kinase inhibitors, exerts its effects on cell cycle progression. By synthesizing key research findings, this document offers a comprehensive resource on the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Impact on Cell Cycle Machinery

This compound, while initially investigated as an Epidermal Growth Factor Receptor (EGFR) inhibitor, primarily functions as a potent blocker of cell cycle progression by targeting Cyclin-Dependent Kinase 2 (Cdk2).[1][2] While many EGFR inhibitors induce a G1 phase arrest by blocking downstream signaling pathways that regulate cyclin levels, this compound and its analogs have been shown to inhibit the activation of Cdk2 directly.[1][2] This action leads to cell cycle arrest predominantly in the late G1 and early S phases.[1][3]

The inhibitory effect of this compound on Cdk2 activation is a critical aspect of its function.[1][2] Research indicates that this inhibition is achieved through the accumulation of Cdk2 that is phosphorylated on tyrosine 15, a modification that keeps the kinase in an inactive state.[1] This mechanism appears to be distinct from altering the levels of Cdk2, its association with cyclin partners (Cyclin E or Cyclin A), or its interaction with inhibitory proteins like p21 and p27.[1]

While the direct inhibition of Cdk2 activation is a primary mechanism, the broader effects of EGFR signaling inhibition on the cell cycle provide important context. Generally, EGFR tyrosine kinase inhibitors (TKIs) block pro-proliferative signals, leading to an increase in the levels of the CDK inhibitor p27, which is a key mediator of G1 arrest.[4][5][6] This blockade prevents the G1 to S phase transition, effectively halting cell proliferation.[5]

The following diagram illustrates the signaling pathways influenced by EGFR inhibitors and the specific role of this compound.

Caption: this compound induces G1/S arrest primarily by inhibiting Cdk2 activation.

Quantitative Data on Cell Cycle Arrest

Treatment of cancer cells with EGFR tyrosine kinase inhibitors consistently results in an accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S-phase population.[4][7] The following table summarizes representative data illustrating the dose-dependent effect of an EGFR TKI on the cell cycle distribution of a sensitive cancer cell line after 24 hours of treatment.

| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | DMSO | 48.5 ± 2.1 | 39.3 ± 1.8 | 12.2 ± 1.5 |

| EGFR TKI | 10 nM | 65.7 ± 3.3 | 25.1 ± 2.4 | 9.2 ± 1.1 |

| EGFR TKI | 100 nM | 78.2 ± 4.5 | 12.5 ± 1.9 | 9.3 ± 1.3 |

Note: This table represents typical data for sensitive cell lines treated with potent EGFR TKIs like gefitinib or erlotinib, illustrating the expected G1 arrest.[4][7] Specific quantitative results for this compound may vary by cell line and experimental conditions.

Key Experimental Protocols

Accurate assessment of cell cycle effects requires precise experimental execution. The following are detailed protocols for foundational experiments in this area of research.

Cell Culture and Compound Treatment

-

Cell Seeding: Plate cells (e.g., A431, H322) in 6-well plates or 10 cm dishes at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.

-

Adherence: Allow cells to adhere and recover for 24 hours in a standard incubator (37°C, 5% CO₂).

-

Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete growth medium. Remove the existing medium from the cells and replace it with the compound-containing medium or a vehicle control (DMSO) medium.

-

Incubation: Return the cells to the incubator for the specified duration (e.g., 24, 48 hours).

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the process of preparing cells for DNA content analysis to determine cell cycle distribution.

Caption: Standard workflow for cell cycle analysis by propidium iodide staining and flow cytometry.

Detailed Steps:

-

Harvesting: After treatment, aspirate the medium and wash cells with PBS. Detach adherent cells using Trypsin-EDTA and neutralize with a serum-containing medium. Collect all cells (including from the initial medium to capture floating, apoptotic cells) into a conical tube.

-

Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade double-stranded RNA and prevent its staining).

-

Analysis: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.

Western Blotting for Cell Cycle Regulators

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cdk2, phospho-Cdk2 (Tyr15), Cyclin D1, p27, β-actin as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a tyrphostin that potently inhibits cell proliferation by inducing cell cycle arrest at the G1/S boundary. Its primary mechanism involves the direct inhibition of Cdk2 activation through the accumulation of inhibitory phosphorylation on Tyr15.[1] This action is complemented by the general effects of EGFR signaling inhibition, which promote the accumulation of CDK inhibitors like p27.[4][5] The methodologies and data presented provide a robust framework for researchers and drug developers to investigate this compound and other cell cycle inhibitors, facilitating further exploration of their therapeutic potential in oncology.

References

- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

AG 555: A Technical Guide to its Apoptotic Effects in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 555, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis, a critical process of programmed cell death often dysregulated in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in oncology and drug development.

Introduction to this compound and its Anti-Cancer Properties

This compound is a potent and selective inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cancer cell growth and survival. A key mechanism of its anti-tumor activity is the induction of apoptosis.

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for EGFR kinase inhibition by this compound is 0.7 µM.[2]

Table 1: IC50 Values for this compound-Induced Inhibition of Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) |

| A-498 | Renal Carcinoma | 3 - 16 |

| Caki-1 | Renal Carcinoma | 3 - 16 |

| Caki-2 | Renal Carcinoma | 3 - 16 |

| RT4 | Transitional Carcinoma (Bladder) | 3 - 16 |

| J82 | Transitional Carcinoma (Bladder) | 3 - 16 |

| T24 | Transitional Carcinoma (Bladder) | 3 - 16 |

Note: The IC50 values for cell proliferation inhibition were reported to be in the range of 3 to 16 μM for the listed renal and bladder carcinoma cell lines.

Table 2: Apoptosis Induction by this compound in HPV16-Immortalized Human Keratinocytes

| Treatment | Apoptotic Cells (%) |

| This compound (Concentration and time not specified) | 15 - 20% |

Note: In HPV16-immortalized human keratinocytes, treatment with this compound resulted in 15-20% of the cell population undergoing apoptosis, accompanied by growth arrest in the G1 phase of the cell cycle.[1]

Signaling Pathways of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of EGFR. This primary event triggers a cascade of downstream signaling events that converge on the core apoptotic machinery. The proposed signaling pathway is depicted below.

References

AG 555 Kinase Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] As a member of the tyrphostin family of compounds, it functions by targeting the tyrosine kinase domain of EGFR, thereby interfering with downstream signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and survival.[3][4][5] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making EGFR an important therapeutic target.[3][5][6] This technical guide provides an in-depth overview of the kinase inhibitory activity of this compound, including its selectivity profile, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several kinases, with a primary focus on the EGFR family. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 Value | Selectivity Notes |

| EGFR | 0.7 µM | Potent inhibition.[7] |

| ErbB2 (HER2) | 35 µM | Displays 50-fold selectivity for EGFR over ErbB2.[8] |

| Insulin Receptor Kinase | >140-fold selectivity | Significantly less potent against the insulin receptor kinase compared to EGFR.[8] |

| Cdk2 | Indirect Inhibition | This compound blocks the activation of Cdk2 rather than directly inhibiting its kinase activity. The precise molecular target in this process is yet to be fully elucidated.[9] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[3][4][5] this compound, by competing with ATP for the kinase domain's binding site, prevents this autophosphorylation and subsequent signal transduction.

EGFR Signaling Pathway Inhibition

The canonical EGFR signaling pathway involves the activation of two major downstream cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways are crucial for cell growth, proliferation, and survival. By inhibiting EGFR, this compound effectively dampens the signals transmitted through these pathways.

Impact on Cdk2 Activation and Cell Cycle

Interestingly, this compound has been shown to inhibit the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[1] This effect appears to be indirect, as this compound does not directly inhibit the kinase activity of Cdk2.[9] The current hypothesis is that this compound blocks a yet-unidentified step downstream of EGFR that is essential for Cdk2 activation.[9] This leads to a G1 phase growth arrest in cells.[1]

Activation of the MAP Kinase Pathway

Paradoxically, some studies have reported that this compound can lead to the activation of the p38 and JNK MAP kinase pathways.[10] This activation may be a cellular stress response to the inhibition of EGFR signaling or could be an off-target effect. The activation of these stress-activated protein kinases (SAPKs) can contribute to various cellular outcomes, including apoptosis.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a continuous-read fluorescence-based assay to quantify the inhibitory activity of this compound against purified EGFR kinase.

Materials:

-

Recombinant human EGFR (wild-type) enzyme

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound (or other test compounds)

-

50% DMSO in water

-

384-well, white, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare 10X stocks of EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.

-

Perform serial dilutions of this compound in 50% DMSO.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 384-well plate, add 5 µL of the EGFR enzyme solution to each well.

-

Add 0.5 µL of the serially diluted this compound or 50% DMSO (as a vehicle control) to the respective wells.

-

Incubate the plate for 30 minutes at 27°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Prepare a 2X ATP/peptide substrate mix in the kinase reaction buffer.

-

Add 45 µL of the ATP/peptide substrate mix to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., λex360/λem485 for a Sox-based peptide).

-

Monitor the increase in fluorescence every 60-90 seconds for a duration of 30 to 120 minutes.

-

-

Data Analysis:

-

For each well, plot the relative fluorescence units (RFU) against time to obtain reaction progress curves.

-

Determine the initial velocity (V0) of the reaction from the linear portion of each curve.

-

Plot the initial velocities against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying EGFR signaling and its role in cellular processes. Its potent and selective inhibition of EGFR, coupled with its indirect effects on Cdk2 activation, provides a multi-faceted mechanism for inducing cell cycle arrest and potentially apoptosis. The experimental protocols outlined in this guide offer a framework for the further characterization of this compound and other kinase inhibitors. A thorough understanding of its inhibitory profile and mechanism of action is crucial for its application in basic research and for the development of novel therapeutic strategies targeting EGFR-driven diseases.

References

- 1. glpbio.com [glpbio.com]

- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. sinobiological.com [sinobiological.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. This compound | CAS 133550-34-2 | Tyrphostin this compound | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

AG 555: A Technical Examination of its Selectivity for EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tyrphostin AG 555, with a specific focus on its selectivity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) over other protein kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and cell signaling.

Quantitative Selectivity Profile of this compound

This compound demonstrates a notable preference for inhibiting the kinase activity of EGFR. The following table summarizes the available quantitative data on its inhibitory potency against EGFR and other kinases.

| Kinase Target | IC50 Value (µM) | Selectivity vs. EGFR | Reference |

| EGFR | 0.7 | - | [1][2][3] |

| ErbB2 (HER2) | 35 | 50-fold | [1] |

| Insulin Receptor Kinase | >98 | >140-fold |

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to determine the kinase selectivity of inhibitors like this compound. These protocols are based on established techniques in the field.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a common method for determining the IC50 value of a compound against a specific protein kinase.

1. Materials and Reagents:

-

Recombinant human EGFR or ErbB2 kinase

-

This compound (stock solution in DMSO)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

-

Bovine Serum Albumin (BSA)

-

ATP (adenosine triphosphate)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1 for EGFR/ErbB2)

-

96-well filter plates

-

Phosphoric acid (for stopping the reaction)

-

Scintillation counter and fluid

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add the recombinant kinase and the substrate peptide to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the mechanism and evaluation of kinase inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Mechanism of Action and Biological Effects

This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The major signaling pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.[4][] By inhibiting these pathways, this compound can suppress cell proliferation, induce cell cycle arrest, and in some cases, promote apoptosis.[2][3]

The selectivity of this compound for EGFR over other kinases, such as ErbB2, is a critical aspect of its potential as a research tool and a starting point for drug development. This selectivity helps to minimize off-target effects and allows for a more precise dissection of EGFR-specific signaling events.

References

Methodological & Application

Application Notes and Protocols for AG 555 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction